(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide
Beschreibung
(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is a naphthoquinone-derived sulfonamide characterized by a Z-configuration imine group bridging the naphthalene core and a 4-ethylbenzenesulfonamide moiety. Its structure features a 3-chloro substituent on the naphthoquinone ring and a 4-ethyl group on the benzene sulfonamide, distinguishing it from related derivatives with varying sulfonamide substituents (e.g., chloro, dichloro, or ethoxy groups) .
Eigenschaften
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-2-12-7-9-13(10-8-12)24(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11H,2H2,1H3/b20-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRYTBCQYPMIEK-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 3-chloro-4-hydroxynaphthalene, is subjected to oxidation to form 3-chloro-4-oxonaphthalene.
Formation of the Ylidene Intermediate: The oxonaphthalene derivative is then reacted with an appropriate amine to form the ylidene intermediate.
Sulfonamide Formation: The ylidene intermediate is reacted with 4-ethylbenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The chloro substituent on the naphthalene ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidized Derivatives: Various quinones and hydroxy derivatives.
Reduced Derivatives: Amine derivatives.
Substituted Derivatives: A wide range of substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the compound is studied for its potential to inhibit specific enzymes or receptors.
Industry
In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The naphthalene ring can intercalate with DNA, potentially leading to anticancer properties. The chloro substituent can enhance the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogous Compounds
The target compound shares a common naphthoquinone-imine scaffold with several analogs, differing primarily in the sulfonamide substituents. Key structural analogs include:
| Compound Name | Sulfonamide Substituent | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide (Target) | 4-Ethylbenzene | 388.84* | Ethyl group enhances lipophilicity |
| N-(3-(1H-tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)-4-chlorobenzenesulfonamide (35) | 4-Chlorobenzene | 434.01 | Electron-withdrawing Cl improves reactivity |
| N-(3-(1H-tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)-3,4-dichlorobenzenesulfonamide (36) | 3,4-Dichlorobenzene | 467.98 | Dual Cl groups increase steric bulk |
| N-(3-(1H-tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)benzenesulfonamide (37) | Unsubstituted benzene | 400.06 | Simplest analog with no substituents |
| (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethoxybenzenesulfonamide (Commercial analog) | 4-Ethoxybenzene | 404.84* | Ethoxy group improves solubility |
*Calculated based on molecular formula.
Key Observations :
- Electron-Donating vs.
- Steric Effects : Dichloro substituents (e.g., 36 ) introduce greater steric hindrance, which may influence binding to biological targets like the proteasome .
- Solubility : The ethoxy group in the commercial analog () likely improves aqueous solubility relative to the ethyl group in the target compound .
Physicochemical Data
| Compound | Melting Point (°C) | HPLC Purity (%) | Yield (%) |
|---|---|---|---|
| Target* | N/A | N/A | N/A |
| 35 | 180.9 (dec.) | 98 | 81.6 |
| 36 | 174.4 (dec.) | 97 | 84.8 |
| 37 | 154.8 (dec.) | 92 | 78.9 |
| Commercial | N/A | N/A | N/A |
Key Trends :
- Melting Points : Chlorinated derivatives (35 , 36 ) exhibit higher decomposition temperatures, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
- Purity : HPLC purity correlates with substituent complexity, with dichloro derivative 36 achieving 97% purity despite higher synthetic yield .
Q & A
Q. What are the standard synthetic routes for (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide?
The compound is synthesized via condensation of 3-chloro-4-oxonaphthalen-1(4H)-one with 4-ethylbenzenesulfonamide under acidic conditions (e.g., HCl or H2SO4) in a polar aprotic solvent like DMF. Reaction optimization involves controlling temperature (80–100°C) and stoichiometric ratios (1:1.2 molar ratio of ketone to sulfonamide). Post-reaction purification employs column chromatography (hexane/ethyl acetate gradient) to isolate the Z-isomer, confirmed by NOESY NMR for stereochemical assignment .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.3 ppm) and carbon frameworks (e.g., sulfonamide S=O at ~130 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C18H15ClNO3S: 360.0463).
- HPLC : Assesses purity (>95% by reverse-phase C18 column, 40% CH3CN/0.1% TFA gradient, retention time ~10–12 min) .
Q. How is crystallographic data obtained and refined for this compound?
Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves the Z-configuration. SHELXL refines structures using Full-matrix least-squares on F², with R1 < 0.05. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for proteasome inhibition?
- Substituent Variation : Replace the 4-ethyl group with electron-withdrawing (e.g., -NO2) or bulky (e.g., -CF3) groups to modulate binding to the proteasome’s β5 subunit.
- Bioassay : Measure IC50 values using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell lysates. Compare inhibition kinetics (Ki) via Lineweaver-Burk plots .
- Computational Docking : AutoDock Vina predicts binding poses using SHELX-refined crystallographic data (PDB: 4R3O) .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Validation : Confirm compound stability in assay buffers (pH 7.4, 37°C) via LC-MS.
- Orthogonal Assays : Compare fluorescence-based proteasome activity with Western blotting for polyubiquitinated protein accumulation.
- Batch Reproducibility : Re-synthesize batches under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts .
Q. What computational methods elucidate electronic properties relevant to reactivity?
- Multiwfn Analysis : Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions (e.g., sulfonamide S=O as H-bond acceptors).
- DFT Optimization : B3LYP/6-31G* optimizes geometry and computes frontier orbitals (HOMO-LUMO gap ~4.5 eV, indicating moderate reactivity) .
Q. How to analyze tautomeric equilibria in solution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
